Lynronne-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C113H183N35O23 |

|---|---|

Molecular Weight |

2399.9 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]butanediamide |

InChI |

InChI=1S/C113H183N35O23/c1-12-63(10)90(108(169)140-81(53-67-56-130-72-35-19-17-33-69(67)72)100(161)133-73(36-20-23-43-114)93(154)131-74(37-21-24-44-115)97(158)143-88(61(6)7)106(167)144-89(62(8)9)107(168)147-91(64(11)151)109(170)145-87(60(4)5)105(166)139-79(51-65-30-14-13-15-31-65)99(160)141-83(57-149)92(119)153)146-98(159)75(38-22-25-45-116)135-103(164)84(58-150)142-101(162)80(52-66-55-129-71-34-18-16-32-68(66)71)137-95(156)77(40-27-47-127-112(122)123)134-102(163)82(54-86(118)152)138-96(157)76(39-26-46-126-111(120)121)132-94(155)78(41-28-48-128-113(124)125)136-104(165)85-42-29-49-148(85)110(171)70(117)50-59(2)3/h13-19,30-35,55-56,59-64,70,73-85,87-91,129-130,149-151H,12,20-29,36-54,57-58,114-117H2,1-11H3,(H2,118,152)(H2,119,153)(H,131,154)(H,132,155)(H,133,161)(H,134,163)(H,135,164)(H,136,165)(H,137,156)(H,138,157)(H,139,166)(H,140,169)(H,141,160)(H,142,162)(H,143,158)(H,144,167)(H,145,170)(H,146,159)(H,147,168)(H4,120,121,126)(H4,122,123,127)(H4,124,125,128)/t63-,64+,70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,87-,88-,89-,90-,91-/m0/s1 |

InChI Key |

NCVSPQJHDXEKBD-RMHLZLJZSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CO)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CNC5=CC=CC=C54)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(CC(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Lynronne-1 Against Gram-positive Bacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Lynronne-1 is an antimicrobial peptide (AMP) identified from the rumen microbiome.[1][2] This document synthesizes the currently available public data on its mechanism of action.

Executive Summary

This compound is a novel, 19-residue antimicrobial peptide that demonstrates broad-spectrum activity against pathogenic bacteria, including multidrug-resistant (MDR) Gram-positive strains like methicillin-resistant Staphylococcus aureus (MRSA).[1][2] Its mechanism of action is rapid and primarily targets the bacterial cell membrane.[2][3] Structural analysis reveals a 13-residue amphipathic α-helix containing six cationic residues, which is crucial for its activity.[1][4] this compound selectively interacts with anionic lipids, such as those prevalent in bacterial membranes, leading to membrane partitioning, permeabilization, and subsequent cell death.[1][3] This membrane-centric mechanism contributes to its rapid bactericidal effects and potentially low rates of resistance development.[2]

Core Mechanism of Action

The antimicrobial activity of this compound against Gram-positive bacteria is a multi-step process initiated by electrostatic attraction and culminating in membrane disruption. The peptide's net positive charge facilitates its initial binding to the negatively charged components of the Gram-positive cell envelope, such as teichoic and lipoteichoic acids.[5][6]

Key Steps:

-

Electrostatic Binding: The cationic residues of this compound are electrostatically attracted to the anionic teichoic acids in the thick peptidoglycan layer of Gram-positive bacteria.[6]

-

Membrane Partitioning and Folding: Upon reaching the cytoplasmic membrane, which is rich in anionic phospholipids like phosphatidylglycerol (PG), this compound partitions into the lipid bilayer.[1][3] This interaction with the anionic environment induces a conformational change, causing the peptide to fold into its amphipathic α-helical structure.[1][7]

-

Membrane Permeabilization: The organized helical structure inserts into the membrane, leading to disruption.[3][7] This process causes membrane permeabilization, leading to the leakage of cytoplasmic contents, dissipation of ion gradients, and ultimately, cell death.[3] Studies confirm that this compound efficiently permeabilizes bacterial membranes.[7]

Quantitative Data

Minimum Inhibitory Concentrations (MICs)

This compound exhibits potent activity against a range of Gram-positive pathogens, including antibiotic-resistant strains.

| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA strains) | Gram-positive | 8 - 32 | [2][8] |

| Staphylococcus aureus | Gram-positive | 16 - 256 | [2] |

| Polymicrobial Culture (Mastitis Pathogens) | Mixed | 128 | [9] |

Time-Kill Kinetics

Studies have demonstrated that this compound exerts a rapid bactericidal effect, a characteristic feature of membrane-disrupting peptides. Against MRSA strains, this compound demonstrated faster activity than vancomycin.[2] In studies against P. aeruginosa, complete killing was observed within 10 minutes to 4 hours at 3x MIC.[7]

Key Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is used to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Methodology:

-

Preparation of Bacterial Inoculum: A standardized suspension of the target Gram-positive bacterium (e.g., S. aureus) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Serial Dilution: this compound is serially diluted in a 96-well microtiter plate to create a range of concentrations.

-

Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria only) and negative (broth only) controls are included.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Vesicle Disruption/Membrane Permeabilization Assay

This assay measures the ability of a peptide to disrupt model lipid vesicles, mimicking the bacterial membrane.

Methodology:

-

Vesicle Preparation: Small unilamellar vesicles (SUVs) are prepared using lipids that mimic bacterial membranes (e.g., a mixture of POPG and POPE). The vesicles are loaded with a fluorescent dye, such as carboxyfluorescein, at a self-quenching concentration.

-

Assay Setup: The dye-loaded SUVs are placed in a fluorometer cuvette.

-

Peptide Addition: A baseline fluorescence reading is taken before this compound is added to the suspension.

-

Fluorescence Monitoring: If the peptide disrupts the vesicle membrane, the entrapped dye is released and diluted, resulting in de-quenching and a measurable increase in fluorescence intensity over time.

-

Data Analysis: The percentage of dye leakage is calculated relative to a maximum leakage control (achieved by adding a detergent like Triton X-100).

Conclusion

This compound's mechanism of action against Gram-positive bacteria is characterized by a rapid, targeted disruption of the bacterial cytoplasmic membrane. Its cationic and amphipathic properties enable selective binding to and permeabilization of bacterial membranes, a mechanism that is less prone to the development of resistance compared to antibiotics that target specific enzymes or metabolic pathways. These characteristics position this compound as a promising candidate for further development in the fight against resistant Gram-positive infections.

References

- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Resistance Mechanisms to Antimicrobial Peptides in Gram-Positive Bacteria [frontiersin.org]

- 6. Antimicrobial Peptides Targeting Gram-Positive Bacteria [ouci.dntb.gov.ua]

- 7. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Anti-biofilm and anti-infection activities of this compound against major bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

Lynronne-1: A Rumen-Derived Antimicrobial Peptide with Therapeutic Potential

A Technical Whitepaper for Researchers and Drug Development Professionals

Introduction: The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. The rumen microbiome, a complex and competitive ecosystem, represents a largely untapped reservoir of bioactive compounds. This document provides a comprehensive technical overview of Lynronne-1, a promising antimicrobial peptide (AMP) discovered through functional metagenomic screening of the rumen microbiome. This compound has demonstrated significant activity against a range of multidrug-resistant pathogens, positioning it as a viable candidate for further drug development.

Quantitative Data Summary

The antimicrobial efficacy, cytotoxicity, and in vivo potency of this compound have been evaluated across multiple studies. The following tables summarize the key quantitative findings.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial pathogens.

| Pathogen | Strain(s) | MIC Range (µg/mL) | Reference |

| Staphylococcus aureus (MRSA) | Various clinical isolates | 8 - 32 | [1][2][3] |

| Pseudomonas aeruginosa | Various clinical isolates | 4 - 64 | [4] |

| Acinetobacter baumannii | Various clinical isolates | 2 - 128 | [5][6] |

| Escherichia coli | K12 | 64 | [7] |

| Polymicrobial Culture (Mastitis Pathogens) | 7 biofilm-forming strains | 128 | [8] |

Table 2: In Vivo Efficacy of this compound.

| Infection Model | Pathogen | Administration Route | Dosage | Outcome | Reference |

| Murine Wound Infection | MRSA | Topical | 10% (w/v) | Significant reduction in bacterial counts, comparable to 2% mupirocin ointment. | [2][3] |

| Galleria mellonella | P. aeruginosa | Injection | 32 mg/kg | 100% survival rate. | [4] |

Table 3: Cytotoxicity of this compound against Mammalian Cell Lines.

| Cell Line | Cell Type | IC50 (µg/mL) | Reference |

| BEAS-2B | Human Bronchial Epithelial | 138.9 ± 34.18 | [4] |

| IMR90 | Human Fetal Lung Fibroblast | 94.23 ± 21.74 | [4] |

| HepG2 | Human Liver Carcinoma | GI50: 45.9, TGI: 67.1, LC50: 98.1 | [9] |

Mechanism of Action

This compound exerts its antimicrobial effect through a direct physical mechanism involving disruption of the bacterial cell membrane. Structural studies, including solution NMR spectroscopy, have revealed that this compound adopts an amphipathic alpha-helical conformation, particularly in the presence of bacterial membrane lipids.[5][6][9] This structure is crucial for its activity. The peptide's six cationic residues are concentrated on one face of the helix, facilitating electrostatic interactions with the negatively charged components of bacterial membranes, such as phosphatidylglycerol (POPG) and cardiolipin.[5][9][10]

Following this initial binding, the hydrophobic face of the helix inserts into the lipid bilayer, leading to membrane permeabilization and the formation of pores. This disruption of the membrane integrity results in the leakage of cytoplasmic contents and ultimately, cell death.[2][3][9] This rapid, non-specific mode of action is advantageous as it is less likely to induce the development of microbial resistance.[2][7]

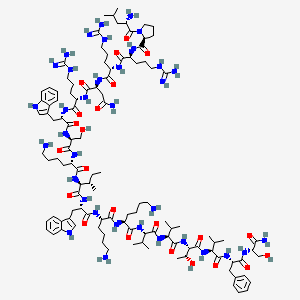

Figure 1. Proposed mechanism of action for this compound.

Experimental Protocols

Functional Metagenomic Screening for Antimicrobial Peptide Discovery

The discovery of this compound involved a multi-step process beginning with the extraction of metagenomic DNA from the rumen microbiome, followed by the creation of a metagenomic library and functional screening for antimicrobial activity.

Figure 2. Experimental workflow for the discovery of this compound.

Antimicrobial Susceptibility Testing

The minimum inhibitory concentration (MIC) of this compound is determined using a broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

-

Bacterial Culture: A fresh overnight culture of the test bacterium is diluted to a standardized concentration (typically 0.5 McFarland standard).

-

Peptide Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Membrane Permeability Assay

The ability of this compound to permeabilize bacterial membranes is often assessed using a fluorescent dye such as propidium iodide (PI), which can only enter cells with compromised membranes.

-

Bacterial Suspension: A mid-logarithmic phase bacterial culture is harvested, washed, and resuspended in a suitable buffer.

-

Dye Addition: Propidium iodide is added to the bacterial suspension.

-

Peptide Treatment: this compound is added to the suspension at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is monitored over time using a fluorometer. An increase in fluorescence indicates the uptake of PI and therefore, membrane permeabilization.

Cytotoxicity Assay

The cytotoxicity of this compound against mammalian cells is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: Mammalian cells are seeded into a 96-well plate and allowed to adhere overnight.

-

Peptide Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound.

-

Incubation: The cells are incubated with the peptide for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value (the concentration of peptide that causes 50% inhibition of cell growth) is then calculated.

Conclusion and Future Directions

This compound, a novel antimicrobial peptide discovered from the rumen microbiome, demonstrates potent activity against clinically relevant multidrug-resistant bacteria. Its mechanism of action, involving the rapid disruption of bacterial membranes, is a promising attribute in the fight against antimicrobial resistance. The favorable in vivo efficacy and moderate cytotoxicity profile of this compound warrant further investigation and optimization. Future research should focus on structure-activity relationship studies to enhance its therapeutic index, as well as formulation development to improve its stability and delivery for potential clinical applications. The exploration of the rumen microbiome as a source of novel biologics continues to be a promising frontier in drug discovery.[11][12]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. research.aber.ac.uk [research.aber.ac.uk]

- 8. Anti-biofilm and anti-infection activities of this compound against major bovine mastitis pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Making sure you're not a bot! [iastatedigitalpress.com]

Lynronne-1: A Comprehensive Technical Guide on its Activity Against Pseudomonas aeruginosa

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimicrobial peptide Lynronne-1 and its efficacy against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanism of action and experimental evaluation.

Introduction

This compound is an antimicrobial peptide (AMP) identified from the bovine rumen microbiome.[1][2] It is a 19-amino acid cationic peptide that has demonstrated broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains.[1][2] Notably, this compound has shown significant promise in combating Pseudomonas aeruginosa, a gram-negative bacterium notorious for its intrinsic and acquired resistance to many conventional antibiotics and its ability to form biofilms.[1][3] This guide delves into the core scientific data and methodologies related to this compound's anti-P. aeruginosa activity.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of this compound against various clinical and laboratory strains of P. aeruginosa has been quantified through several standard assays. The data consistently demonstrates its potent bactericidal and anti-biofilm properties.

Minimum Inhibitory and Bactericidal Concentrations

This compound exhibits robust activity against a panel of P. aeruginosa strains, with Minimum Inhibitory Concentrations (MICs) indicating its potent ability to inhibit bacterial growth. The Minimum Bactericidal Concentrations (MBCs) further confirm its killing activity.

Table 1: MIC and MBC of this compound Against P. aeruginosa Strains [1]

| P. aeruginosa Strain | MIC (µg/mL) | MBC (µg/mL) |

| PAO1 | 16 | 32 |

| LES431 | 32 | 64 |

| C3719 | 4 | 8 |

| AES-1R | 64 | 128 |

| LES400 | 32 | 64 |

| Isolate 5 | 16 | 32 |

| Isolate 18 | 32 | 64 |

Time-Kill Kinetics

Time-kill assays reveal the rapid bactericidal nature of this compound against P. aeruginosa. At concentrations of 3x MIC, this compound demonstrated complete eradication of P. aeruginosa strains PAO1 and LES431 within a short timeframe, ranging from 10 minutes to 4 hours.[1]

Anti-Biofilm Activity

This compound has been shown to significantly inhibit the formation of P. aeruginosa biofilms. At a concentration of 3x MIC, it effectively decreased biofilm attachment for both PAO1 and LES431 strains.[1] However, its activity against pre-established (24-hour) biofilms was not significant at the tested concentrations.[1]

In Vivo Efficacy

The therapeutic potential of this compound has been demonstrated in a Galleria mellonella infection model. Treatment with this compound at a dose of 32 mg/kg resulted in a 100% survival rate of larvae infected with P. aeruginosa.[1][4]

Mechanism of Action

The primary mechanism of action of this compound against P. aeruginosa involves the disruption of the bacterial cell membrane.[1][5] Structural modeling and experimental evidence indicate that this compound adopts an amphipathic α-helical conformation, a common feature among membrane-active AMPs.[1][2]

The proposed mechanism involves the following steps:

-

Electrostatic Attraction: The positively charged residues of this compound are attracted to the negatively charged components of the P. aeruginosa outer membrane, such as lipopolysaccharide (LPS).

-

Membrane Insertion and Permeabilization: Upon binding, the peptide inserts into the bacterial membrane, leading to its permeabilization.[1][6] This disruption of membrane integrity results in the leakage of cytoplasmic contents and ultimately, cell death.[1]

-

Metabolic Disruption: Transcriptome and metabolome analyses have suggested that this compound activity leads to increased catalytic activity at the cell membrane and promotes the β-oxidation of fatty acids.[1]

Caption: Proposed mechanism of action of this compound against P. aeruginosa.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's activity against P. aeruginosa.

Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

This protocol is based on the broth microdilution method.

-

Bacterial Culture Preparation: Inoculate a single colony of P. aeruginosa into Mueller-Hinton Broth (MHB) and incubate at 37°C with agitation until the culture reaches the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL in fresh MHB.

-

Peptide Preparation: Prepare a stock solution of this compound in sterile deionized water. Perform serial two-fold dilutions of this compound in MHB in a 96-well microtiter plate.

-

Inoculation and Incubation: Add an equal volume of the adjusted bacterial suspension to each well of the microtiter plate. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

MBC Determination: Aliquot 10 µL from each well showing no visible growth onto Mueller-Hinton Agar (MHA) plates. Incubate the plates at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Time-Kill Kinetics Assay

-

Culture Preparation: Prepare a mid-logarithmic phase culture of P. aeruginosa in MHB, adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

-

Peptide Addition: Add this compound at a concentration of 3x MIC to the bacterial suspension. An untreated culture serves as a growth control.

-

Sampling and Plating: At specified time points (e.g., 0, 10, 30, 60, 120, and 240 minutes), withdraw aliquots from the suspensions. Perform serial dilutions in sterile saline and plate onto MHA plates.

-

Incubation and Enumeration: Incubate the plates at 37°C for 24 hours and then count the number of viable colonies (CFU/mL).

Biofilm Inhibition Assay

-

Culture and Peptide Preparation: Prepare a bacterial suspension of P. aeruginosa (approximately 1 x 10^6 CFU/mL in Tryptic Soy Broth (TSB) supplemented with 0.25% glucose). Prepare serial dilutions of this compound in the same medium.

-

Incubation: In a 96-well flat-bottomed plate, add the bacterial suspension and the different concentrations of this compound. Include a positive control (bacteria without peptide) and a negative control (broth only). Incubate the plate at 37°C for 24 hours without agitation.

-

Biofilm Staining: After incubation, discard the planktonic cells and wash the wells gently with phosphate-buffered saline (PBS). Fix the adherent biofilms with methanol for 15 minutes. Stain the biofilms with 0.1% crystal violet for 15 minutes.

-

Quantification: Wash the wells to remove excess stain and allow them to air dry. Solubilize the bound dye with 33% acetic acid. Measure the absorbance at 570 nm using a microplate reader.

Membrane Permeability Assay

This assay utilizes a fluorescent dye that enters the cell upon membrane damage.

-

Bacterial Preparation: Harvest mid-logarithmic phase P. aeruginosa cells by centrifugation, wash with PBS, and resuspend in PBS to an optical density of 0.5 at 600 nm.

-

Dye and Peptide Addition: Add a membrane-impermeant fluorescent dye (e.g., SYTOX Green) to the bacterial suspension and incubate in the dark for 15 minutes. Add this compound at a concentration of 4x MIC.

-

Fluorescence Measurement: Monitor the increase in fluorescence intensity over time using a fluorometer with appropriate excitation and emission wavelengths. An increase in fluorescence indicates membrane permeabilization.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical assessment of this compound's activity against P. aeruginosa.

References

- 1. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

Initial Characterization of the Lynronne-1 Peptide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lynronne-1 is a novel antimicrobial peptide (AMP) identified from the bovine rumen microbiome, demonstrating significant potential as a therapeutic agent against a range of pathogenic bacteria, including multidrug-resistant strains. This document provides a comprehensive technical overview of the initial characterization of this compound, detailing its antimicrobial activity, mechanism of action, structural features, and stability. The information presented is intended to serve as a foundational resource for researchers and professionals involved in the development of new anti-infective therapies.

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. Its efficacy has been demonstrated against several clinically relevant pathogens.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains.

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | Reference(s) |

| Staphylococcus aureus | Methicillin-resistant S. aureus (MRSA) | 8 - 32 | [1][2] |

| Pseudomonas aeruginosa | Various clinical strains | 4 - 64 | [3] |

| Acinetobacter baumannii | Various clinical strains | 2 - 128 | [4][5] |

Mechanism of Action

The primary mechanism of action of this compound is the disruption of bacterial cell membranes. This leads to membrane permeabilization and subsequent cell death.

Membrane Permeabilization

This compound rapidly permeabilizes the membranes of susceptible bacteria. Studies have shown that it can cause significant membrane leakage within minutes of exposure.[1][6] This rapid action is a key characteristic of many AMPs and is thought to reduce the likelihood of resistance development.[7]

Interaction with Bacterial Lipids

The selectivity of this compound for bacterial over mammalian cells is attributed to its preferential interaction with anionic lipids, which are abundant in bacterial membranes.[8] Biophysical studies have demonstrated that this compound interacts strongly with lipids such as phosphatidylglycerol (POPG) and cardiolipin.[9]

The proposed mechanism of action, from initial binding to membrane lysis, is depicted in the following diagram.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 8. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Biophysical Properties of Lynronne-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynronne-1 is a novel antimicrobial peptide (AMP) identified from the rumen microbiome, demonstrating significant potential as a therapeutic agent against a range of pathogenic bacteria, including multidrug-resistant strains. This technical guide provides a comprehensive overview of the biophysical properties of this compound, detailing its mechanism of action, antimicrobial efficacy, and safety profile. The information presented herein is intended to support further research and development of this compound as a next-generation antimicrobial agent.

Physicochemical and Structural Properties

This compound is a cationic peptide characterized by an amphipathic alpha-helical structure, a common feature among membrane-active AMPs. This structure is crucial for its interaction with and disruption of bacterial cell membranes. Solution-state Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the three-dimensional structure of this compound, revealing a 13-residue amphipathic helix that encompasses all six of its cationic residues[1][2]. This spatial arrangement of hydrophobic and charged residues facilitates its selective interaction with the anionic lipids prevalent in bacterial membranes[1][2].

Antimicrobial Activity

This compound exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria. Its efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various bacterial strains

| Bacterial Strain | Type | MIC (µg/mL) | Reference |

| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive | 8-32 | [3] |

| Acinetobacter baumannii | Gram-negative | 16-32 | [4] |

| Pseudomonas aeruginosa | Gram-negative | 4-64 | [5] |

Cytotoxicity and Hemolytic Activity

A critical aspect of drug development is the assessment of a compound's toxicity towards host cells. This compound has been evaluated for its cytotoxic effects on mammalian cells and its ability to lyse red blood cells (hemolytic activity).

Table 2: Cytotoxicity and Hemolytic Activity of this compound

| Cell Line / Assay | Parameter | Value (µg/mL) | Reference |

| Human Umbilical Vein Endothelial Cells (HUVEC) | Low cytotoxicity reported | Not specified | [5] |

| Human Hepatocellular Carcinoma Cells (HepG2) | GI₅₀ | 45.9 | [6] |

| Human Hepatocellular Carcinoma Cells (HepG2) | TGI | 67.1 | [6] |

| Human Hepatocellular Carcinoma Cells (HepG2) | LC₅₀ | 98.1 | [6] |

| Human Erythrocytes | Hemolytic Activity | Low | [7] |

Mechanism of Action: Membrane Disruption

The primary mechanism of action of this compound is the disruption of bacterial cell membrane integrity. This process is initiated by the electrostatic attraction between the cationic peptide and the anionic components of the bacterial membrane, such as phosphatidylglycerol (PG) and cardiolipin[4][6][8]. Upon binding, this compound inserts into the lipid bilayer, leading to membrane permeabilization, leakage of intracellular contents, and ultimately, cell death[4][5].

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the biophysical properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound is determined using the broth microdilution method as per the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Procedure:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Cytotoxicity Assay (MTT Assay)

The cytotoxicity of this compound against mammalian cell lines is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Procedure:

-

Mammalian cells are seeded in a 96-well plate and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound and incubated for a specified period (e.g., 24-72 hours).

-

Following incubation, the medium is replaced with a fresh medium containing MTT.

-

The plate is incubated for an additional 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is calculated relative to untreated control cells.

Time-Kill Kinetics Assay

This assay is performed to determine the rate at which this compound kills a bacterial population.

Procedure:

-

A standardized bacterial suspension is treated with this compound at a specific concentration (e.g., 2x or 4x MIC).

-

Aliquots are taken at various time points (e.g., 0, 30, 60, 120, 240 minutes).

-

The aliquots are serially diluted and plated on agar plates.

-

The plates are incubated at 37°C for 18-24 hours, and the number of colony-forming units (CFU) is counted.

-

The results are plotted as log₁₀ CFU/mL versus time to visualize the killing kinetics. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.

Vesicle Leakage Assay

This assay assesses the ability of this compound to permeabilize lipid vesicles, mimicking its effect on bacterial membranes.

Procedure:

-

Large unilamellar vesicles (LUVs) are prepared with a composition mimicking either bacterial (e.g., POPC/POPG) or mammalian (e.g., POPC) membranes. A fluorescent dye (e.g., calcein or carboxyfluorescein) is encapsulated within the vesicles at a self-quenching concentration.

-

The dye-loaded vesicles are purified to remove any unencapsulated dye.

-

The vesicles are exposed to various concentrations of this compound.

-

The fluorescence intensity is monitored over time. An increase in fluorescence indicates that the peptide has disrupted the vesicle membrane, causing the dye to leak out and become de-quenched.

Solution-State Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to determine the three-dimensional structure of this compound in a membrane-mimicking environment.

Procedure:

-

A sample of isotopically labeled (e.g., ¹⁵N, ¹³C) this compound is prepared in a suitable buffer containing detergent micelles (e.g., DPC) or lipid bicelles to mimic a membrane environment.

-

A series of multidimensional NMR experiments (e.g., TOCSY, NOESY, HSQC) are performed to obtain through-bond and through-space correlations between atomic nuclei.

-

The resulting NMR data is used to assign the chemical shifts of the peptide's atoms.

-

Distance restraints derived from NOESY spectra are used in computational software to calculate and refine the three-dimensional structure of the peptide.

Conclusion

This compound is a promising antimicrobial peptide with potent activity against a range of clinically relevant bacteria. Its mechanism of action, involving the targeted disruption of bacterial membranes, makes it a compelling candidate for further development. The data and protocols presented in this guide provide a solid foundation for researchers and drug developers to advance the study and potential clinical application of this compound.

References

- 1. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide Lynronne‐1 Informs Rational Design of Peptide with Improved Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]

- 4. A Rapid In Vivo Toxicity Assessment Method for Antimicrobial Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Damage of the Bacterial Cell Envelope by Antimicrobial Peptides Gramicidin S and PGLa as Revealed by Transmission and Scanning Electron Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Lynronne-1: A Technical Guide to its Interaction with Bacterial Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynronne-1 is a novel antimicrobial peptide (AMP) identified through metagenomic screening of the bovine rumen microbiome.[1] It has demonstrated broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1] This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its interaction with and disruption of bacterial membranes. The document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the peptide's activity.

Mechanism of Action: Membrane Disruption

This compound is a cationic, α-helical amphipathic peptide.[1][2] Its primary antimicrobial activity stems from its ability to selectively target and disrupt the integrity of bacterial cell membranes, leading to cytoplasmic leakage and cell death.[3][4] This process is initiated by the electrostatic attraction between the positively charged residues of this compound and the negatively charged components of bacterial membranes, such as phosphatidylglycerol (PG) and cardiolipin.[2][5]

The proposed mechanism involves a "carpet-like" interaction, where the peptide initially binds to the membrane surface.[1] Following this initial binding, this compound inserts into the lipid bilayer, leading to the formation of transmembrane pores.[1][6] This pore formation disrupts the membrane potential and allows for the leakage of essential ions and molecules, ultimately resulting in bacterial cell lysis.[6] Transmission electron microscopy has shown morphological changes and cytoplasmic leakage in bacteria treated with this compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the antimicrobial efficacy and membrane interaction of this compound.

Table 1: Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial strains.

| Bacterial Species | Strain | MIC (µg/mL) | Reference |

| Staphylococcus aureus | MRSA | 8-32 | [1] |

| Acinetobacter baumannii | - | 4 | [1] |

| Pseudomonas aeruginosa | Clinical Isolates | 4-512 | [5] |

Table 2: Cytotoxicity of this compound against mammalian cells.

| Cell Line | GI50 (µg/mL) | TGI (µg/mL) | LC50 (µg/mL) | Reference |

| Not Specified | 45.9 | 67.1 | 98.1 | [7] |

Table 3: Interaction of this compound with pure lipids, measured by the critical pressure of insertion (mN/m).[5]

| Lipid | Critical Pressure of Insertion (mN/m) |

| Cardiolipin | High Affinity |

| Phosphatidylglycerol (PG) | High Affinity |

| Phosphatidylcholine (PC) | Lower Affinity |

| Phosphatidylethanolamine (PE) | Lower Affinity |

Experimental Protocols

Membrane Permeabilization Assay (Propidium Iodide Uptake)

This assay assesses the ability of this compound to permeabilize bacterial membranes, allowing the entry of the fluorescent dye propidium iodide (PI), which only enters cells with compromised membranes.

Protocol:

-

Bacterial cells (e.g., MRSA USA300) are grown to the mid-logarithmic phase.

-

The cells are washed and resuspended in a suitable buffer.

-

This compound is added to the bacterial suspension at various concentrations (e.g., 1x, 2x, 3x MIC).

-

Propidium iodide is added to the suspension.

-

The fluorescence intensity is measured over time using a fluorometer. An increase in fluorescence indicates membrane permeabilization.

Lipid Monolayer Insertion Assay

This technique evaluates the interaction and insertion of this compound into lipid monolayers, mimicking the outer leaflet of bacterial membranes.

Protocol:

-

A lipid monolayer is formed at an air-water interface in a Langmuir trough using lipids extracted from the target bacteria (e.g., P. aeruginosa) or pure lipids.

-

The initial surface pressure of the monolayer is set to a specific value (e.g., 30 ± 0.5 mN/m).[7]

-

This compound is injected into the subphase beneath the lipid monolayer.

-

The change in surface pressure is recorded over time. An increase in surface pressure indicates the insertion of the peptide into the lipid monolayer.

Visualizations

Caption: Proposed mechanism of action for this compound against bacterial membranes.

Caption: Simplified workflow for key experimental protocols.

References

- 1. preprints.org [preprints.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Anti-Pseudomonas aeruginosa activity of natural antimicrobial peptides when used alone or in combination with antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: In Vitro Testing of Lynronne-1 Antimicrobial Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynronne-1 is a promising antimicrobial peptide (AMP) that has demonstrated significant activity against a range of pathogenic bacteria, including multidrug-resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.[1][2][3][4] Discovered in the rumen microbiome, this compound is characterized by its alpha-helical secondary structure.[1][5] Its primary mechanism of action is believed to be the disruption of bacterial cell membranes.[4][6] These attributes make this compound a compelling candidate for further investigation and development as a novel antimicrobial agent.

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's antimicrobial properties. The described assays are fundamental for characterizing its potency, spectrum of activity, and safety profile. The protocols include determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), time-kill kinetics, anti-biofilm activity, and cytotoxicity.

Data Presentation

The following tables provide a template for the clear and structured presentation of quantitative data obtained from the described experimental protocols.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

| Test Microorganism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio |

| Staphylococcus aureus ATCC 29213 | |||

| MRSA USA300 | |||

| Pseudomonas aeruginosa PAO1 | |||

| Escherichia coli ATCC 25922 | |||

| Acinetobacter baumannii ATCC 19606 |

Table 2: Time-Kill Kinetics of this compound against S. aureus and P. aeruginosa

| Time (hours) | Log10 CFU/mL (Growth Control) | Log10 CFU/mL (this compound at 1x MIC) | Log10 CFU/mL (this compound at 2x MIC) | Log10 CFU/mL (this compound at 4x MIC) |

| 0 | ||||

| 1 | ||||

| 2 | ||||

| 4 | ||||

| 8 | ||||

| 12 | ||||

| 24 |

Table 3: Anti-biofilm Activity of this compound

| Test Microorganism | Biofilm Inhibitory Concentration (BIC50) (µg/mL) | Biofilm Eradication Concentration (BEC50) (µg/mL) |

| Staphylococcus aureus ATCC 33591 | ||

| Pseudomonas aeruginosa PAO1 |

Table 4: Cytotoxicity of this compound against Mammalian Cells

| Cell Line | IC50 (µg/mL) |

| Human embryonic kidney cells (HEK-293) | |

| Human lung fibroblasts (MRC-5) |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the lowest concentration of this compound that inhibits the visible growth of a microorganism.[7][8][9][10][11][12]

Materials:

-

This compound peptide

-

Test microorganisms (e.g., S. aureus, P. aeruginosa)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or 0.01% acetic acid).

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum by suspending overnight cultures in fresh CAMHB and adjusting the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^8 CFU/mL).

-

Dilute the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL in each well.[7]

-

Include a positive control (bacteria in broth without this compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.[7]

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible turbidity. The MIC can also be determined by measuring the optical density at 600 nm.

Determination of Minimum Bactericidal Concentration (MBC)

This protocol is performed after the MIC determination to find the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.[13][14][15]

Materials:

-

Results from the MIC assay

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or phosphate-buffered saline (PBS)

Protocol:

-

Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

-

Spot-plate the aliquots onto MHA plates.

-

Incubate the MHA plates at 37°C for 18-24 hours.

-

The MBC is the lowest concentration of this compound that results in no colony formation, which corresponds to a ≥99.9% reduction in the initial inoculum.[14]

Time-Kill Kinetics Assay

This assay provides information on the rate at which this compound kills a bacterial population over time.[16][17][18][19][20][21]

Materials:

-

This compound peptide

-

Test microorganism

-

CAMHB

-

Sterile culture tubes

-

Shaking incubator (37°C)

-

MHA plates

-

Sterile saline or PBS for serial dilutions

Protocol:

-

Prepare a bacterial culture in the mid-logarithmic growth phase (approximately 1-5 x 10^6 CFU/mL) in CAMHB.

-

Add this compound at various concentrations (e.g., 1x, 2x, and 4x MIC) to separate culture tubes. Include a growth control without the peptide.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.[17][21]

-

Perform serial ten-fold dilutions in sterile saline or PBS.

-

Plate the dilutions onto MHA plates and incubate at 37°C for 18-24 hours.

-

Count the number of colony-forming units (CFU) on each plate to determine the viable bacterial count at each time point.

-

Plot the log10 CFU/mL against time to generate the time-kill curves. A ≥3-log10 reduction in CFU/mL is considered bactericidal activity.[17][18]

Anti-biofilm Activity Assay

This protocol assesses the ability of this compound to both inhibit biofilm formation and eradicate established biofilms.[22][23][24][25]

Materials:

-

This compound peptide

-

Biofilm-forming microorganism (e.g., S. aureus, P. aeruginosa)

-

Tryptic Soy Broth (TSB) supplemented with glucose

-

Sterile 96-well flat-bottom microtiter plates

-

Crystal violet solution (0.1%)

-

Ethanol (95%) or acetic acid (30%)

-

Plate reader

Protocol for Biofilm Inhibition:

-

Perform serial dilutions of this compound in TSB with glucose in a 96-well plate.

-

Add a standardized bacterial suspension (approximately 1 x 10^6 CFU/mL) to each well.

-

Include positive (bacteria without peptide) and negative (broth only) controls.

-

Incubate the plate at 37°C for 24 hours without shaking.

-

Gently wash the wells with PBS to remove planktonic cells.

-

Stain the adherent biofilms with crystal violet for 15 minutes.

-

Wash away the excess stain and allow the plate to dry.

-

Solubilize the bound crystal violet with ethanol or acetic acid.

-

Measure the absorbance at 570 nm using a plate reader. The Biofilm Inhibitory Concentration (BIC50) is the concentration that reduces biofilm formation by 50% compared to the control.

Protocol for Biofilm Eradication:

-

First, grow biofilms in a 96-well plate by incubating a bacterial suspension in TSB with glucose for 24 hours at 37°C.

-

After incubation, remove the planktonic cells by washing with PBS.

-

Add fresh TSB containing serial dilutions of this compound to the wells with established biofilms.

-

Incubate for another 24 hours at 37°C.

-

Quantify the remaining biofilm using the crystal violet staining method described above. The Biofilm Eradication Concentration (BEC50) is the concentration that eradicates 50% of the pre-formed biofilm.

Cytotoxicity Assay

This assay evaluates the toxicity of this compound against mammalian cells to assess its potential for therapeutic use.[26][27][28][29][30]

Materials:

-

This compound peptide

-

Mammalian cell lines (e.g., HEK-293, MRC-5)

-

Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)

-

Sterile 96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Plate reader

Protocol:

-

Seed mammalian cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in a cell culture medium.

-

Remove the old medium from the cells and add the this compound dilutions.

-

Include a positive control (e.g., a known cytotoxic agent) and a negative control (cells with medium only).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO2 atmosphere.

-

Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding DMSO or a solubilization buffer.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the cell viability as a percentage of the negative control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[29]

Visualizations

Caption: Workflow for MIC and MBC Determination.

Caption: Time-Kill Kinetics Assay Workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]

- 9. apec.org [apec.org]

- 10. protocols.io [protocols.io]

- 11. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]

- 12. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 13. microchemlab.com [microchemlab.com]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 16. In vitro antimicrobial susceptibility testing methods: agar dilution to 3D tissue-engineered models - PMC [pmc.ncbi.nlm.nih.gov]

- 17. 4.6. Time-Kill Kinetics Assay [bio-protocol.org]

- 18. emerypharma.com [emerypharma.com]

- 19. actascientific.com [actascientific.com]

- 20. nelsonlabs.com [nelsonlabs.com]

- 21. Antimicrobial Activities and Time-Kill Kinetics of Extracts of Selected Ghanaian Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Microtiter plate assays to assess antibiofilm activity against bacteria | Springer Nature Experiments [experiments.springernature.com]

- 23. mdpi.com [mdpi.com]

- 24. Analysis of the Antimicrobial and Anti-Biofilm Activity of Natural Compounds and Their Analogues against Staphylococcus aureus Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. mdpi.com [mdpi.com]

- 26. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents | Springer Nature Experiments [experiments.springernature.com]

- 29. In Vitro Evaluation of Antimicrobial Activity and Cytotoxicity of Different Nanobiotics Targeting Multidrug Resistant and Biofilm Forming Staphylococci - PMC [pmc.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

Application Note and Protocol: Determination of Minimum Inhibitory Concentration (MIC) of Lynronne-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lynronne-1 is a promising antimicrobial peptide (AMP) identified from the rumen microbiome, demonstrating broad-spectrum activity against a range of pathogenic bacteria, including multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii.[1][2][3] As a member of the AMP class of natural products, this compound holds significant potential for clinical applications due to its small size, amenability to customization, and broad-spectrum activity.[2][4] Its proposed mechanism of action involves the disruption of bacterial cell membranes.[4][5]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against susceptible bacterial strains using the broth microdilution method. The MIC is a critical parameter in antimicrobial drug discovery, defined as the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[6][7][8] This protocol is intended to be a guideline and may require optimization depending on the specific bacterial species and laboratory conditions.

Principle of the MIC Assay

The broth microdilution method is a widely used and accurate technique for determining the MIC of an antimicrobial agent.[9] The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. Following incubation, the wells are visually inspected for bacterial growth, which is indicated by turbidity. The MIC is the lowest concentration of this compound at which no visible growth is observed.[9][10]

Experimental Workflow

Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay of this compound.

Detailed Experimental Protocol

Materials and Reagents

-

This compound (lyophilized powder)

-

Sterile, high-purity water or appropriate solvent for this compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate bacterial growth medium

-

Test bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Pseudomonas aeruginosa ATCC 27853)

-

Sterile 96-well, round-bottom microtiter plates

-

Sterile petri dishes

-

Sterile test tubes

-

Multipipettor

-

Spectrophotometer

-

Incubator (35 ± 2°C)

Preparation of this compound Stock Solution

-

Accurately weigh the lyophilized this compound powder.

-

Reconstitute the peptide in a sterile solvent (e.g., sterile water) to create a high-concentration stock solution (e.g., 1 mg/mL). Ensure complete dissolution.

-

Filter-sterilize the stock solution using a 0.22 µm syringe filter if necessary.

-

Prepare aliquots and store them at -20°C or as recommended by the manufacturer. Avoid repeated freeze-thaw cycles.

Preparation of Bacterial Inoculum

-

From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

-

Suspend the colonies in sterile saline or growth medium to match the turbidity of a 0.5 McFarland standard. This can be done visually or with a nephelometer and corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Within 15 minutes of standardization, dilute the suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11]

Broth Microdilution Assay

-

Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.

-

Add 100 µL of the prepared 2x working solution of this compound to the first column of wells. This will be the highest concentration.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

Column 11 should serve as the positive control (no this compound, with bacterial inoculum), and column 12 as the negative control (no this compound, no inoculum).

-

Inoculate each well (from column 1 to 11) with 5 µL of the standardized bacterial suspension.[12]

-

The final volume in each well will be approximately 105 µL.

Incubation

-

Cover the microtiter plate with a lid or sealing film to prevent evaporation.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air. Incubation conditions may need to be adjusted for fastidious organisms.

Reading and Interpreting the Results

-

Following incubation, visually inspect the wells for turbidity. A button of cells at the bottom of a well also indicates growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.[7][11]

-

The positive control well (column 11) should show distinct turbidity, and the negative control well (column 12) should remain clear.

Data Presentation

Summarize the quantitative MIC data in a structured table for clear comparison.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.

| Bacterial Strain | ATCC Number | This compound MIC (µg/mL) | Replicate 1 | Replicate 2 | Replicate 3 | Mean MIC (µg/mL) |

| Staphylococcus aureus | 29213 | |||||

| Methicillin-resistant Staphylococcus aureus (MRSA) | BAA-1717 | |||||

| Pseudomonas aeruginosa | 27853 | |||||

| Acinetobacter baumannii | 19606 |

Signaling Pathway and Logical Relationships

The primary mechanism of action for this compound is understood to be the disruption of the bacterial cell membrane. This interaction is driven by the amphipathic nature of the peptide, which allows it to selectively bind to and insert into the lipid bilayer of bacterial membranes, leading to pore formation and subsequent cell death.

Caption: Proposed mechanism of action of this compound leading to bacterial cell death.

Conclusion

This application note provides a comprehensive protocol for determining the MIC of the antimicrobial peptide this compound using the broth microdilution method. Adherence to standardized procedures is crucial for obtaining accurate and reproducible results, which are essential for the preclinical evaluation of this promising therapeutic candidate. The provided templates for data presentation and the workflow diagram aim to facilitate clear and consistent reporting of experimental outcomes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Molecular Basis of Selectivity and Activity for the Antimicrobial Peptide this compound Informs Rational Design of Peptide with Improved Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. d-nb.info [d-nb.info]

- 5. Microbiome-derived antimicrobial peptides offer therapeutic solutions for the treatment of Pseudomonas aeruginosa infections - PMC [pmc.ncbi.nlm.nih.gov]

- 6. idexx.dk [idexx.dk]

- 7. acmeresearchlabs.in [acmeresearchlabs.in]

- 8. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. dickwhitereferrals.com [dickwhitereferrals.com]

- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

Application Notes and Protocols: Assessing the Efficacy of [Investigational Drug] in Bovine Mastitis Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bovine mastitis, an inflammation of the mammary gland, remains one of the most significant economic and animal welfare concerns in the global dairy industry.[1][2] The disease is primarily caused by bacterial intramammary infections (IMI), with key pathogens including Staphylococcus aureus, Streptococcus uberis, Streptococcus agalactiae, and coliforms like Escherichia coli.[2][3][4] The development of novel therapeutics is crucial due to the limitations of current antibiotic treatments, including variable efficacy and the growing threat of antimicrobial resistance.[2][5]

These application notes provide a comprehensive framework for assessing the efficacy of a novel intramammary agent, hereafter referred to as [Investigational Drug] , for the treatment and control of bovine mastitis. The protocols outlined are based on established international guidelines and scientific best practices for both pre-clinical and clinical evaluation.[6][7][8][9]

Pre-Clinical Evaluation: In Vitro Susceptibility

The initial assessment involves determining the in vitro activity of [Investigational Drug] against a panel of relevant mastitis pathogens.

Protocol: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination

This protocol determines the lowest concentration of [Investigational Drug] that inhibits visible growth (MIC) and the lowest concentration that results in a 99.9% reduction in bacterial viability (MBC).

Methodology:

-

Pathogen Panel: Select a diverse panel of recent field isolates of major mastitis pathogens (S. aureus, Str. uberis, Str. dysgalactiae, E. coli, Klebsiella spp.).[4] Include reference strains (e.g., ATCC) for quality control.

-

Inoculum Preparation: Culture isolates on appropriate agar (e.g., Trypticase Soy Agar with 5% sheep blood) and prepare a standardized inoculum suspension in Mueller-Hinton Broth (MHB) to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Broth Microdilution: Perform serial two-fold dilutions of [Investigational Drug] in a 96-well microtiter plate containing MHB. The final concentration range should be sufficient to determine the MIC for all tested isolates.[4]

-

Inoculation and Incubation: Add the standardized bacterial inoculum to each well. Include positive (no drug) and negative (no bacteria) growth controls. Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of [Investigational Drug] in which no visible bacterial growth (turbidity) is observed.[4]

-

MBC Determination: Following MIC determination, subculture a fixed volume (e.g., 10 µL) from each well showing no growth onto drug-free agar plates. Incubate for 18-24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in CFU count compared to the initial inoculum.[10]

Data Presentation: In Vitro Susceptibility of [Investigational Drug]

Table 1: Summary of MIC and MBC values for [Investigational Drug] against bovine mastitis pathogens.

| Pathogen | No. of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) | MBC₅₀ (µg/mL) | MBC₉₀ (µg/mL) |

|---|---|---|---|---|---|---|

| Staphylococcus aureus | 85 | Data | Data | Data | Data | Data |

| Streptococcus uberis | 50 | Data | Data | Data | Data | Data |

| Streptococcus dysgalactiae | 54 | Data | Data | Data | Data | Data |

| Escherichia coli | 54 | Data | Data | Data | Data | Data |

| Klebsiella spp. | 52 | Data | Data | Data | Data | Data |

| Non-aureus staphylococci | 88 | Data | Data | Data | Data | Data |

(MIC₅₀/MBC₅₀: Concentration inhibiting/killing 50% of isolates. MIC₉₀/MBC₉₀: Concentration inhibiting/killing 90% of isolates.)

Clinical Evaluation: In Vivo Efficacy Models

In vivo studies are essential to confirm the efficacy of [Investigational Drug] under physiological conditions. Studies should be designed according to established guidelines to ensure animal welfare and data integrity.[6][9] Both experimental infection models and clinical field trials on naturally occurring mastitis are valuable.

Experimental Workflow Diagram

Caption: General workflow for assessing a new intramammary drug.

Protocol: Efficacy in a Lactating Cow Model of Clinical Mastitis

This protocol evaluates the therapeutic efficacy of [Investigational Drug] in treating clinical mastitis in lactating dairy cows.

Methodology:

-

Animal Selection: Select healthy lactating dairy cows free from intramammary infection. Animals with a history of chronic or recurrent mastitis should be excluded.

-

Inclusion Criteria: Cows must present with mild to moderate clinical mastitis in a single quarter, characterized by abnormal milk (e.g., clots, watery appearance) and possibly mild udder inflammation (swelling, redness), without systemic signs of illness.[7][11]

-

Pre-Treatment Sampling: Aseptically collect duplicate milk samples from the affected quarter prior to treatment for bacteriological culture and Somatic Cell Count (SCC) analysis.[7][12]

-

Randomization and Blinding: Randomly allocate eligible cows to either the [Investigational Drug] treatment group or a control group (positive control with a registered, effective antibiotic, or a negative control where justified).[7] Blinding of personnel administering treatment and assessing outcomes is crucial.

-

Treatment Administration: Administer the assigned intramammary infusion product according to the pre-determined dose and frequency.[13] Proper teat disinfection technique is critical to prevent introducing new pathogens.[14]

-

Post-Treatment Monitoring and Sampling:

-

Clinical Assessment: Record clinical signs (milk appearance, udder inflammation) daily during and for several days after the treatment period.

-

Milk Sampling: Collect milk samples from the treated quarter at approximately 14 and 21 days post-treatment for bacteriological analysis and SCC.

-

-

Primary Endpoints:

Protocol: Efficacy in a Dry Cow Model for Subclinical Mastitis

This protocol evaluates the efficacy of [Investigational Drug] administered at drying off to eliminate existing subclinical infections.

Methodology:

-

Animal Selection: Identify cows approaching the end of lactation with subclinical mastitis in one or more quarters.

-

Inclusion Criteria: A quarter is considered subclinically infected if a known mastitis pathogen is isolated from pre-treatment milk samples and the SCC is elevated (e.g., >200,000 cells/mL).[7][15]

-

Pre-Treatment Sampling: Aseptically collect quarter milk samples twice before drying off (e.g., 5-7 days apart) to confirm the presence of a persistent IMI.

-

Randomization and Treatment: At the last milking, randomly assign cows to receive an intramammary infusion of either [Investigational Drug] or a positive control product in all four quarters.

-

Post-Calving Sampling: Collect quarter milk samples within the first week after calving (e.g., at day 3 and day 7 post-calving) for bacteriological culture and SCC analysis.

-

Primary Endpoint:

-

Bacteriological Cure: The absence of the pre-treatment pathogen in all post-calving milk samples from the previously infected quarter.

-

Data Presentation: In Vivo Efficacy

Table 2: Bacteriological and Clinical Cure Rates for Clinical Mastitis.

| Treatment Group | No. of Quarters | Pathogen | Bacteriological Cure Rate (%) | Clinical Cure Rate (%) |

|---|---|---|---|---|

| [Investigational Drug] | Data | S. aureus | Data | Data |

| Data | Str. uberis | Data | Data | |

| Data | Overall | Data | Data | |

| Positive Control | Data | S. aureus | Data | Data |

| Data | Str. uberis | Data | Data |

| | Data | Overall | Data | Data |

Table 3: Somatic Cell Count (SCC) Response in Treated Quarters.

| Treatment Group | Pre-Treatment Geometric Mean SCC (cells/mL) | Day 21 Post-Treatment Geometric Mean SCC (cells/mL) | % Reduction |

|---|---|---|---|

| [Investigational Drug] | Data | Data | Data |

| Positive Control | Data | Data | Data |

Mechanism of Action & Signaling Pathways

Understanding the mechanism of action is critical for drug development. While the specific pathway for [Investigational Drug] is under investigation, a common target for antimicrobial agents is the bacterial cell wall synthesis pathway.

Hypothetical Signaling Pathway Diagram

Caption: Hypothetical inhibition of peptidoglycan cross-linking.

Clinical Trial Design Logic

A robust clinical trial is essential for regulatory approval. A non-inferiority trial design is often employed to compare a new drug against an established standard of care.[11]

Clinical Trial Flow Diagram

Caption: Logical flow of a randomized controlled clinical trial.

References

- 1. thepharmajournal.com [thepharmajournal.com]

- 2. Alternatives to Antimicrobial Treatment in Bovine Mastitis Therapy: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. avmajournals.avma.org [avmajournals.avma.org]

- 4. mdpi.com [mdpi.com]

- 5. Enhancing Drug Efficacy against Mastitis Pathogens—An In Vitro Pilot Study in Staphylococcus aureus and Staphylococcus epidermidis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ema.europa.eu [ema.europa.eu]

- 7. ema.europa.eu [ema.europa.eu]

- 8. Conduct of efficacy studies for intramammary products for use in cattle - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 9. fda.gov [fda.gov]

- 10. mdpi.com [mdpi.com]

- 11. Non-inferiority Trial Investigating the Efficacy of Non-steroidal Anti-inflammatory Drugs and Antimicrobial Treatment of Mild to Moderate Clinical Mastitis in Dairy Cows With Long-lasting Udder Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. science.unimelb.edu.au [science.unimelb.edu.au]

- 13. animalscience.psu.edu [animalscience.psu.edu]

- 14. Reviewing mastitis treatment protocols - Farmacy [farmacy.co.uk]

- 15. ab :: Animal Bioscience [animbiosci.org]

Application Note and Protocols for Testing Lynronne-1 Against MRSA Biofilms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methicillin-resistant Staphylococcus aureus (MRSA) poses a significant global health threat, largely due to its capacity to form robust biofilms on both biotic and abiotic surfaces. These biofilms are complex, structured communities of bacteria encased in a self-produced extracellular polymeric substance (EPS) matrix, which confers increased resistance to conventional antibiotics and the host immune system.[1][2][3][4] Lynronne-1 is a novel antimicrobial peptide (AMP) derived from the rumen microbiome with demonstrated activity against Gram-positive bacteria, including multidrug-resistant strains of MRSA.[5][6][7] Preliminary studies suggest that this compound acts by disrupting the bacterial cell membrane.[6][8] This document provides detailed protocols for the comprehensive evaluation of this compound's efficacy against MRSA biofilms, encompassing biofilm inhibition and eradication assays, and visualization techniques.

Key Experimental Protocols

This section outlines the detailed methodologies for quantifying the anti-biofilm activity of this compound against MRSA.

Minimum Biofilm Inhibitory Concentration (MBIC) Assay

The MBIC assay determines the lowest concentration of this compound required to inhibit the initial formation of a biofilm.[2][3]

Materials:

-

This compound peptide

-

MRSA strain (e.g., ATCC 43300)

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Sterile 96-well flat-bottom polystyrene microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Prepare a bacterial inoculum by culturing MRSA in TSB overnight at 37°C. Dilute the culture to a final concentration of approximately 1 x 10^6 CFU/mL in TSB with 1% glucose.

-

Prepare serial two-fold dilutions of this compound in TSB with 1% glucose in the 96-well plate.

-

Add 100 µL of the bacterial inoculum to each well containing 100 µL of the this compound dilutions. Include positive control wells (bacteria without this compound) and negative control wells (broth only).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, gently wash the wells twice with PBS to remove planktonic bacteria.

-

Fix the biofilms by air-drying the plate.

-